molecular formula C10H13N3O2 B2870790 N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide CAS No. 2295075-14-6

N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide

Cat. No. B2870790
CAS RN: 2295075-14-6
M. Wt: 207.233
InChI Key: WFKORBDMCGVMGK-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide (MOAA) is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological agent. MOAA is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and cancer. N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide has been shown to have various biochemical and physiological effects. N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide has been shown to have analgesic effects by inhibiting the activity of nociceptive neurons. N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide's small size allows it to easily penetrate cell membranes and interact with intracellular targets. N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide's high purity ensures that it does not interfere with other experimental conditions. However, N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide's limitations include its potential toxicity and lack of specificity for certain targets.

Future Directions

There are several future directions for N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide research, including its potential use as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Further studies are needed to fully understand N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide's mechanism of action and to identify its specific targets. Additionally, studies are needed to determine the optimal dosage and administration of N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide for therapeutic use. Overall, N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide has significant potential for use as a pharmacological agent, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide has been synthesized using various methods, including the reaction of 5-methyl-3-oxazolylamine with propargyl bromide followed by reaction with N-methylglycine methyl ester. Another method involves the reaction of 5-methyl-3-oxazolylamine with propargyl alcohol followed by reaction with N-methylglycine. Both methods result in the formation of N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide with high yields.

Scientific Research Applications

N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide has been studied for its potential use as a pharmacological agent in various scientific research applications. One study found that N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide has anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Another study showed that N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide has anti-cancer effects by inducing apoptosis in cancer cells. N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide has also been studied for its potential use as an analgesic agent and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-4-5-13(3)7-10(14)11-9-6-8(2)15-12-9/h1,6H,5,7H2,2-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKORBDMCGVMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN(C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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